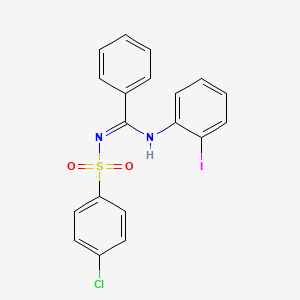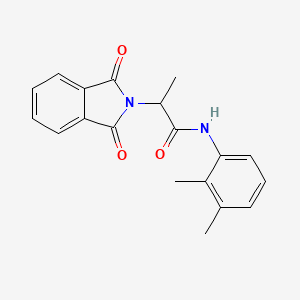![molecular formula C21H12BrClF3N5O4 B11692633 3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692633.png)
3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2-cloro-4-nitrofenil)-5-(4-metoxifenil)-7-(trifluorometil)pirazolo[1,5-a]pirimidina-2-carboxamida es un complejo compuesto orgánico que pertenece a la familia de la pirazolo[1,5-a]pirimidina. Este compuesto se caracteriza por su estructura única, que incluye grupos funcionales bromo, cloro, nitro, metoxi y trifluorometil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-bromo-N-(2-cloro-4-nitrofenil)-5-(4-metoxifenil)-7-(trifluorometil)pirazolo[1,5-a]pirimidina-2-carboxamida típicamente implica reacciones orgánicas de múltiples pasos. Los materiales de partida a menudo incluyen anilinas sustituidas, compuestos bromados y derivados de pirazolo[1,5-a]pirimidina. Los pasos clave en la síntesis pueden incluir:
Nitración: Introducción del grupo nitro al anillo aromático.
Halogenación: Incorporación de átomos de bromo y cloro.
Reacciones de acoplamiento: Formación del núcleo de pirazolo[1,5-a]pirimidina a través de reacciones de ciclización.
Modificaciones de grupos funcionales: Introducción de grupos metoxi y trifluorometil.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para el rendimiento y la pureza, a menudo involucrando el uso de catalizadores, temperaturas controladas y disolventes específicos para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
3-bromo-N-(2-cloro-4-nitrofenil)-5-(4-metoxifenil)-7-(trifluorometil)pirazolo[1,5-a]pirimidina-2-carboxamida experimenta diversas reacciones químicas, incluyendo:
Reacciones de sustitución: Debido a la presencia de halógenos (bromo y cloro), el compuesto puede sufrir reacciones de sustitución nucleofílica.
Reacciones de reducción: El grupo nitro se puede reducir a un grupo amina en condiciones adecuadas.
Reacciones de oxidación: El grupo metoxi se puede oxidar para formar aldehídos o ácidos correspondientes.
Reactivos y condiciones comunes
Sustitución: Reactivos como yoduro de sodio (NaI) en acetona.
Reducción: Catalizadores como paladio sobre carbono (Pd/C) con gas hidrógeno (H2).
Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Productos principales
Sustitución: Formación de nuevos derivados con diferentes halógenos.
Reducción: Formación de derivados de amina.
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Aplicaciones Científicas De Investigación
3-bromo-N-(2-cloro-4-nitrofenil)-5-(4-metoxifenil)-7-(trifluorometil)pirazolo[1,5-a]pirimidina-2-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica debido a sus grupos funcionales únicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 3-bromo-N-(2-cloro-4-nitrofenil)-5-(4-metoxifenil)-7-(trifluorometil)pirazolo[1,5-a]pirimidina-2-carboxamida implica su interacción con objetivos moleculares específicos. Los grupos funcionales del compuesto le permiten unirse a enzimas o receptores, inhibiendo potencialmente su actividad. El grupo nitro, por ejemplo, puede participar en reacciones redox, mientras que los halógenos pueden formar fuertes interacciones con macromoléculas biológicas. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-bromo-N-(2-hidroxi-3-metoxibencil)anilina
- 2-bromo-N’-(3-hidroxi-4-metoxibencilideno)benzohidrazida
- 4-bromo-N-(2,2,2-tricloro-1-(3-p-tolilo-tiourea)etil)benzamida
Unicidad
3-bromo-N-(2-cloro-4-nitrofenil)-5-(4-metoxifenil)-7-(trifluorometil)pirazolo[1,5-a]pirimidina-2-carboxamida es único debido a su combinación de grupos funcionales, que confieren reactividad química distinta y potencial actividad biológica. La presencia de grupos tanto atractores de electrones (nitro, trifluorometil) como donadores de electrones (metoxi) permite modificaciones químicas y interacciones versátiles.
Propiedades
Fórmula molecular |
C21H12BrClF3N5O4 |
|---|---|
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H12BrClF3N5O4/c1-35-12-5-2-10(3-6-12)15-9-16(21(24,25)26)30-19(27-15)17(22)18(29-30)20(32)28-14-7-4-11(31(33)34)8-13(14)23/h2-9H,1H3,(H,28,32) |
Clave InChI |
SJMVRVLUVMALSC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692551.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692564.png)
![Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B11692570.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11692576.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692584.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11692586.png)
![2-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4,5-difluorobenzamide](/img/structure/B11692592.png)


![(2Z,5Z)-5-[4-(benzyloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692617.png)

![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692642.png)
![(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)
